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In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter has

led to a strategic pivot from planar, aromatic systems towards three-dimensional molecular

architectures. Spirocyclic scaffolds, characterized by two rings joined at a single quaternary

carbon, have emerged as privileged structures in this endeavor.[1][2] Their inherent rigidity and

well-defined three-dimensional exit vectors offer a unique advantage, enabling precise spatial

orientation of pharmacophoric elements to maximize interactions within complex biological

targets.[1][2][3] This structural constraint often translates into enhanced binding affinity,

improved metabolic stability, and superior selectivity compared to more flexible acyclic or

monocyclic analogues.[3][4]

The spiro[3.3]heptane core, in particular, represents a valuable and increasingly popular

building block.[5] Its compact and rigid framework serves as a non-collinear bioisostere for

phenyl rings, allowing chemists to "escape from flatland" and explore new, under-represented

chemical space.[5][6] Spiro[3.3]heptan-2-amine hydrochloride, the subject of this guide, is a

quintessential example of such a building block. As a primary amine salt, its utility in synthetic

and medicinal chemistry is vast, yet its efficacy in a drug development program is

fundamentally governed by its core physicochemical properties.

This guide provides a comprehensive technical overview of the key physicochemical properties

of Spiro[3.3]heptan-2-amine hydrochloride. It is designed for researchers, scientists, and

drug development professionals, offering not only the available data but also authoritative, field-

tested protocols for the empirical determination of these critical parameters. We will delve into
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the causality behind experimental choices, ensuring that each protocol is a self-validating

system for generating robust and reliable data.

Section 1: Core Molecular and Physicochemical
Profile
A thorough understanding of a compound's fundamental properties is the bedrock of any

successful drug development campaign. These parameters dictate everything from synthetic

strategy and formulation design to pharmacokinetic behavior.

Molecular Identity and Structure
Spiro[3.3]heptan-2-amine hydrochloride is the salt formed from the basic spirocyclic amine

and hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in

pharmaceutical sciences to improve the solubility and stability of amine-containing compounds.

[7]

Caption: Chemical Structure of Spiro[3.3]heptan-2-amine Hydrochloride.

Summary of Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of

Spiro[3.3]heptan-2-amine hydrochloride. It is critical to note that while computational models

provide valuable estimates, empirically determined data (designated as N/A where not publicly

available) are essential for regulatory submissions and definitive decision-making.
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Property Value Data Type Source(s)

CAS Number 1416439-08-1 Identifier
PubChem, Sigma-

Aldrich[8][9][10]

Molecular Formula C₇H₁₄ClN Structural PubChem[8]

Molecular Weight 147.65 g/mol Physical ChemScene[11]

Physical Form Solid Physical Sigma-Aldrich[9][10]

Melting Point Not Available (N/A) Physical -

Aqueous Solubility Not Available (N/A) Physicochemical -

pKa (of conjugate

acid)
Not Available (N/A) Physicochemical -

LogP (Partition

Coefficient)
1.70 Computed ChemScene[11]

LogD at pH 7.4 Not Available (N/A) Physicochemical -

Section 2: Authoritative Protocols for Experimental
Characterization
For a molecule like Spiro[3.3]heptan-2-amine hydrochloride, three physicochemical

parameters are paramount for predicting its behavior in a physiological system: aqueous

solubility, the acid dissociation constant (pKa), and lipophilicity (LogD). The following sections

provide detailed, self-validating protocols for their determination.

Protocol for Aqueous Solubility Determination (Shake-
Flask Method)
Rationale & Expertise: The thermodynamic equilibrium solubility is the most relevant measure

for drug development, as it represents the true saturation point of a compound in a given

medium. The shake-flask method is the universally recognized "gold standard" for this

determination due to its accuracy and direct measurement of equilibrium.[12][13] Kinetic
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solubility assays, while faster, can often overestimate solubility and are better suited for high-

throughput screening rather than lead optimization.[14]

Methodology:

Preparation of Saturated Solution:

Add an excess amount of Spiro[3.3]heptan-2-amine hydrochloride (e.g., 5-10 mg) to a

known volume (e.g., 1 mL) of the test medium (e.g., phosphate-buffered saline, pH 7.4) in

a glass vial. The presence of visible solid material is essential to ensure saturation.[15]

Equilibration:

Seal the vials and place them in a thermostatic shaker bath set to a controlled temperature

(typically 25°C for standard measurements or 37°C for physiological relevance).

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is

standard; the exact time should be confirmed by preliminary experiments where

concentration is measured at various time points until it plateaus.[16]

Phase Separation:

After equilibration, allow the vials to stand undisturbed at the same temperature to permit

the settling of undissolved solid.

To ensure complete removal of particulate matter, centrifuge the samples at high speed

(e.g., 14,000 rpm for 15 minutes).[16]

Sample Analysis:

Carefully withdraw an aliquot of the clear supernatant. Causality: It is critical not to disturb

the solid pellet to avoid erroneously high concentration readings.

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-

particulates.

Accurately dilute the filtered sample with a suitable mobile phase for quantification.
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Determine the concentration of the dissolved compound using a validated High-

Performance Liquid Chromatography (HPLC) method with UV detection. A calibration

curve must be generated using standards of known concentration.

Data Reporting:

Calculate the solubility from the measured concentration and the dilution factor. Express

the final value in units of mg/mL or µg/mL.

The experiment must be performed in at least triplicate to ensure reproducibility, with the

final result reported as the mean ± standard deviation.[16]

pKa

Ionization State at pH 7.4

determines

Aqueous Solubility

Dissolution Rate
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Lipophilicity (LogD)

Membrane Permeability
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Bioavailability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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